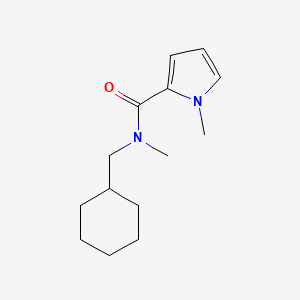![molecular formula C14H20N2O2 B7511799 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7511799.png)
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one, also known as HPPMP, is a synthetic compound that has been widely used in scientific research. HPPMP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects. In
作用机制
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one acts as a selective inhibitor of the dopamine transporter, which results in an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration has been found to result in various physiological and behavioral effects, including increased locomotor activity and reward-seeking behavior.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including an increase in dopamine release, an increase in dopamine receptor activation, and an increase in dopamine-related gene expression. These effects have been found to be dependent on the dose and duration of this compound exposure.
实验室实验的优点和局限性
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one has several advantages for lab experiments, including its high selectivity for the dopamine transporter and its ability to increase dopamine concentration in the synaptic cleft. However, this compound also has several limitations, including its potential toxicity and the need for careful dosing and monitoring.
未来方向
There are several future directions for the use of 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one in scientific research. One area of interest is the study of the role of the dopamine transporter in various neuropsychiatric disorders, including addiction and depression. Another area of interest is the development of new compounds that can selectively target the dopamine transporter and other neurotransmitter systems.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study the function of various neurotransmitter systems, including the dopamine system. This compound exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of this compound in scientific research, including the study of its role in neuropsychiatric disorders and the development of new compounds that can selectively target neurotransmitter systems.
合成方法
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one can be synthesized using a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with piperazine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acetylation of the resulting amine with acetic anhydride to yield this compound.
科学研究应用
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one has been widely used in scientific research as a tool to study the function of various neurotransmitter systems, including the dopamine system. This compound has been found to selectively bind to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This property of this compound has been used to study the role of the dopamine transporter in various physiological and pathological conditions.
属性
IUPAC Name |
1-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11(2)14(18)16-9-7-15(8-10-16)12-5-3-4-6-13(12)17/h3-6,11,17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJUUVCHNPNZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane](/img/structure/B7511742.png)
![4-[1-Pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carbonyl]piperazin-2-one](/img/structure/B7511749.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone](/img/structure/B7511752.png)
![3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511762.png)


![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7511790.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7511810.png)
![3,5-dichloro-N-[4-(5-oxo-1,2-dihydropyrazol-3-yl)phenyl]benzamide](/img/structure/B7511821.png)